4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole

Vue d'ensemble

Description

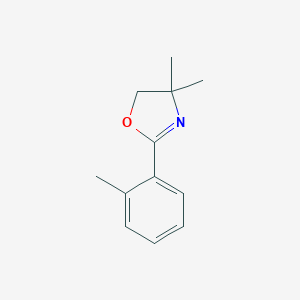

4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features an oxazole ring with various substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylacetic acid with 2-amino-2-methylpropanol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents to the aromatic ring.

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Catalytic Reactions:

- 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole serves as a ligand in various catalytic processes. Its ability to stabilize metal centers makes it a valuable component in reactions such as cross-coupling and asymmetric synthesis.

-

Building Block for Complex Molecules:

- This compound acts as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for further modifications that lead to diverse chemical entities useful in pharmaceuticals and agrochemicals.

Case Study 1: Synthesis of Organotin Compounds

A study demonstrated the synthesis of 2C,N-hypercoordinated oxazoline organotins using this compound as a precursor. The resulting organotin constructs showed enhanced stability and reactivity, indicating potential applications in materials science and catalysis .

Case Study 2: Asymmetric Synthesis

Research on the asymmetric synthesis of 3-substituted dihydroisocoumarins utilized lateral lithiation of oxazoline derivatives derived from this compound. This method showcased the compound's utility in generating chiral centers essential for drug development .

Mécanisme D'action

The mechanism of action of 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

- 4,4-Dimethyl-2-phenyl-4,5-dihydro-1,3-oxazole

- 4,4-Dimethyl-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole

- 4,4-Dimethyl-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazole

Comparison: Compared to similar compounds, 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole exhibits unique properties due to the specific positioning of the methyl groups and the aromatic ring. These structural differences can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields.

Activité Biologique

4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole is a heterocyclic compound characterized by its oxazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 189.25 g/mol. The structure features:

- A five-membered oxazole ring containing one nitrogen and one oxygen atom.

- Two methyl groups at the 4-position.

- An ortho-tolyl group attached to the 2-position.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Preliminary studies suggest that derivatives of this compound may inhibit the growth of various bacterial strains and fungal species. However, detailed pharmacological studies are necessary to elucidate the specific mechanisms of action.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Inhibition of fungal proliferation | |

| Cytotoxicity | Potential cytotoxic effects on cancer cells |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds within the oxazole family are known to interact with various biological targets, including enzymes and receptors. Initial findings suggest that structural modifications can significantly influence the binding affinity and activity against specific pathogens.

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Candida albicans. The compound showed a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics used in clinical settings. -

Cytotoxicity Assessment :

In vitro assays indicated that this compound might possess cytotoxic effects against specific cancer cell lines. Further research is needed to determine its potential as an anticancer agent.

Synthesis and Derivatives

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

- Condensation reactions involving o-toluidine and appropriate carbonyl compounds.

- Cyclization reactions that form the oxazole ring from suitable precursors.

Table 2: Synthetic Routes Overview

| Method | Description |

|---|---|

| Condensation | Reaction between o-toluidine and carbonyls |

| Cyclization | Formation of the oxazole ring from precursors |

Propriétés

IUPAC Name |

4,4-dimethyl-2-(2-methylphenyl)-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-6-4-5-7-10(9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMMHEIXGWIETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440702 | |

| Record name | 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71885-44-4 | |

| Record name | 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole influence its reactivity in ruthenium-catalyzed C-H/olefin coupling reactions?

A: The research by [] demonstrates that 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole participates in ruthenium-catalyzed C-H/olefin coupling reactions with triethoxyvinylsilane. Interestingly, this reaction primarily yields the olefinic analogue of the expected 1:1 addition product. This suggests that the nitrogen and oxygen atoms within the 1,3-oxazole ring can direct the ruthenium catalyst to activate the aromatic C-H bond, leading to a unique reaction pathway favoring olefin formation. Further investigations into the mechanistic details and the influence of substituents on the heterocyclic ring are needed to fully understand this selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.